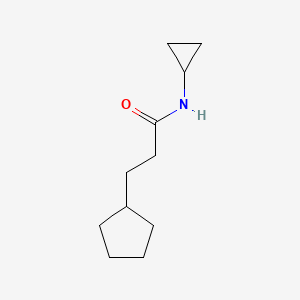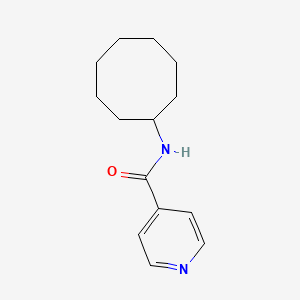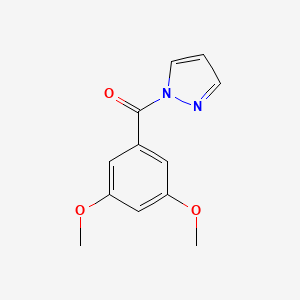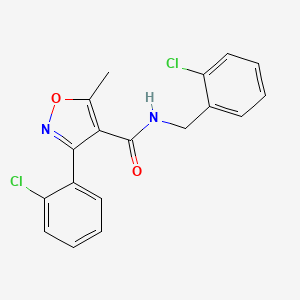![molecular formula C20H23NO4 B10977159 3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977159.png)
3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a benzylpiperidine moiety and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the benzylpiperidine and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for hydrogenation.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced derivatives, and substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3,4-Dichlorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Uniqueness
3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to its unique combination of a bicyclic structure with a benzylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(4-benzylpiperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H23NO4/c22-19(17-15-6-7-16(25-15)18(17)20(23)24)21-10-8-14(9-11-21)12-13-4-2-1-3-5-13/h1-7,14-18H,8-12H2,(H,23,24) |
InChI Key |
JHWBLUSIAUHRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3C4C=CC(C3C(=O)O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B10977092.png)


![Methyl 2-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10977109.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10977127.png)

![3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10977138.png)
![N-cyclohexyl-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B10977146.png)

![3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10977157.png)
![5-{[(2,4-Dichlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B10977161.png)
![3-[(5-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977168.png)

